

Improving Niraparib patient selection genetic biomarkers

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Compound Focus: Niraparib Tosylate

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Validated Biomarkers for Niraparib Response

The table below summarizes the primary genetic biomarkers used to predict patient response to niraparib, along with the supporting clinical evidence.

Biomarker	Clinical Context	Level of Evidence	Key Trial Data (PFS Hazard Ratio vs. Placebo)	Impact on Patient Selection
HRD Status (includes BRCA mut & genomic scar)	First-line Maintenance [1] [2] [3]	Phase 3 RCT (PRIMA)	HR 0.43 (HRD+ population) [1] [3]	Strongest predictor of efficacy; required per latest FDA label [4].
gBRCA Mutation	First-line & Recurrent Maintenance [1] [3]	Phase 3 RCTs (PRIMA, NOVA)	HR 0.27 (recurrent); HR 0.40 (first-line) [1] [2] [3]	A subset of HRD; derives greatest benefit.

Biomarker	Clinical Context	Level of Evidence	Key Trial Data (PFS Hazard Ratio vs. Placebo)	Impact on Patient Selection
HR Proficiency (HRP)	First-line Maintenance [5] [2] [4]	Phase 3 RCT (PRIMA)	HR 0.68 (HRP population) [2]	Shows modest PFS benefit; recent OS data led to FDA label restriction, limiting new use [4].

Experimental Protocols for Biomarker Testing

Accurate biomarker assessment is critical for patient selection. The following are standard methodologies cited in pivotal trials.

HRD Testing via Genomic Scar Analysis

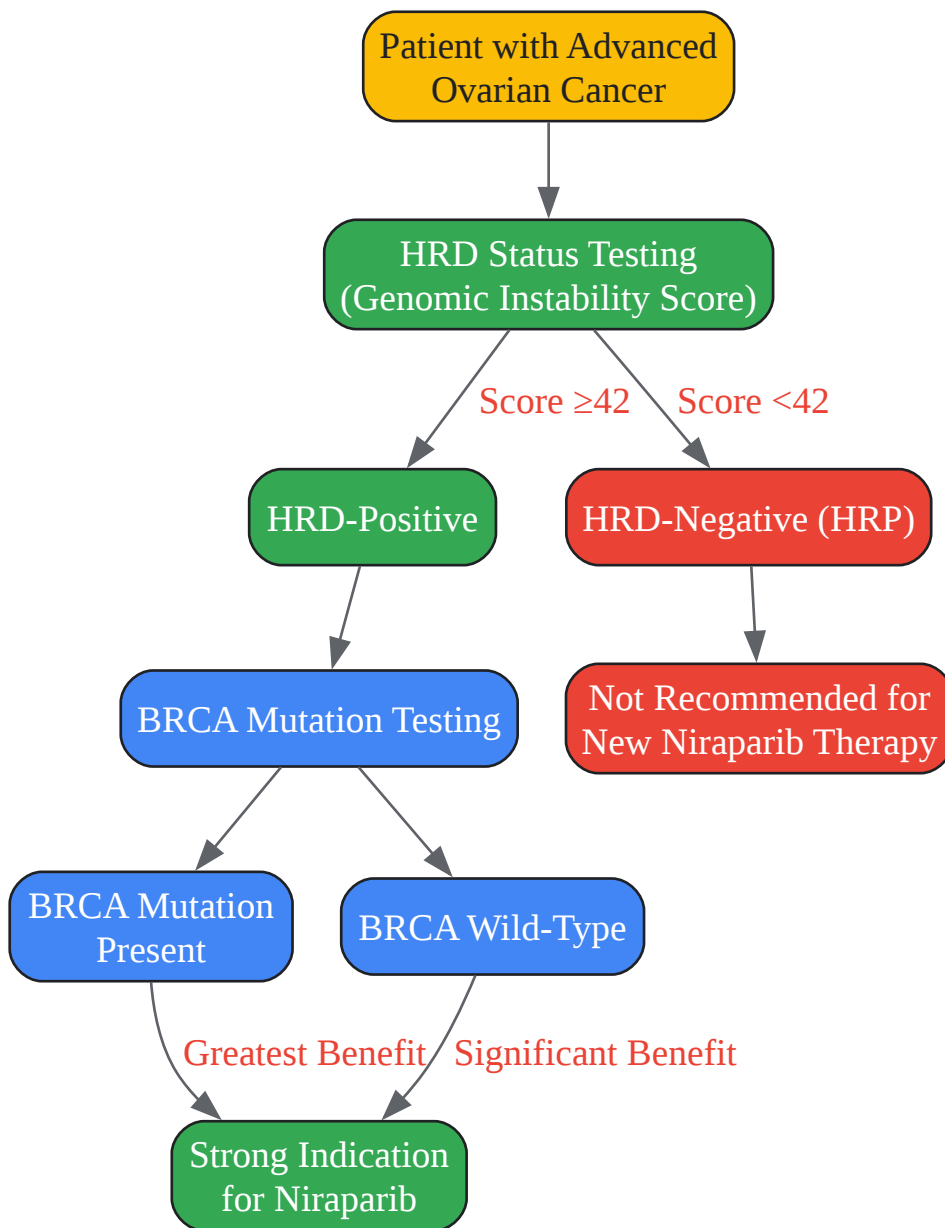
- **Principle:** This test identifies genomic patterns of scarring caused by past DNA repair failures in tumor cells [6].
- **Protocol:** The **MyChoice CDx** test was used in the **PRIMA** and **NOVA** trials [1] [3].
 - **Sample Preparation:** Use formalin-fixed paraffin-embedded tumor tissue samples with a minimum tumor cell purity.
 - **Genomic Analysis:** Perform whole-genome genotyping using a single-nucleotide polymorphism array to assess genome-wide loss of heterozygosity, telomeric allelic imbalance, and large-scale state transitions.
 - **Scoring:** The test generates a **Genomic Instability Score**. A score of **≥42 is considered HRD-positive** [1] [3].
- **Troubleshooting:** Low tumor cellularity can lead to false negatives. Macro-dissection or enrichment of tumor areas may be necessary.

BRCA Mutation Testing

- **Principle:** Directly identifies pathogenic mutations in the *BRCA1* and *BRCA2* genes.
- **Protocol:** In clinical trials, both germline and tumor testing were utilized [1] [6] [3].

- **Germline Testing:** Use DNA from a blood or saliva sample to detect inherited mutations.
- **Somatic Testing:** Use DNA from tumor tissue to detect acquired, tumor-specific mutations.
- **Methodology:** Use next-generation sequencing panels that comprehensively cover the entire coding region of the genes to detect single-nucleotide variants and small insertions/deletions.
- **Troubleshooting:** Note that not all BRCA variants are pathogenic. Classify variants according to established guidelines.

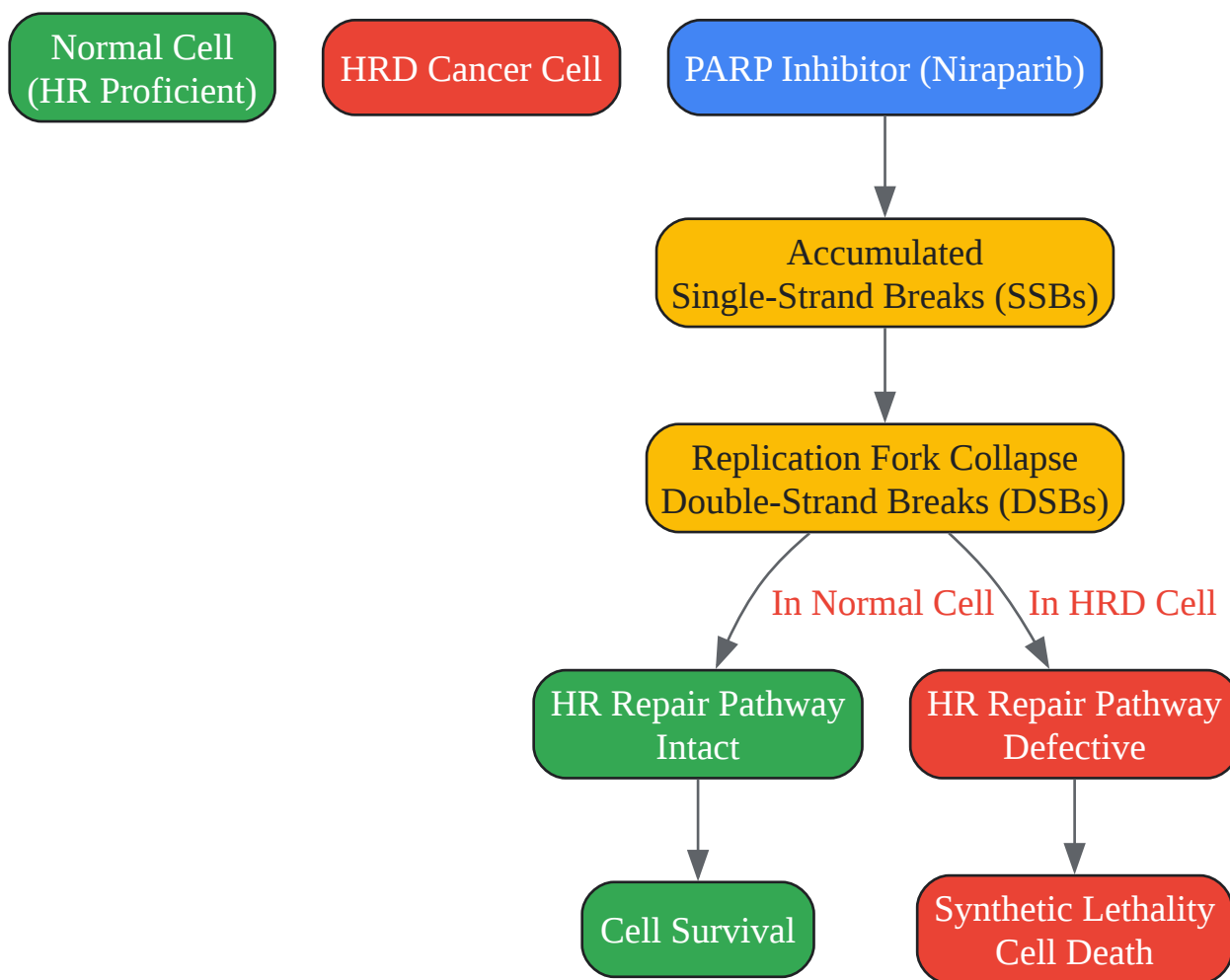
The diagram below illustrates the logical workflow for integrating these biomarker tests into a patient selection strategy for niraparib therapy.



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Technical FAQs & Troubleshooting

- **The FDA label for niraparib changed; what is the current indication?** Based on matured overall survival data, the FDA has limited niraparib's indication to the maintenance treatment of adults with advanced **HRD-positive** ovarian cancer. Initiating new treatment in HRD-negative patients is no longer recommended [4].
- **Are there emerging biomarkers beyond HRD and BRCA?** Research is ongoing. Promising candidates include:
 - **SLFN11**: A protein that may sensitize tumors to DNA-damaging agents [6].
 - **RAD51 foci formation**: A functional assay that measures a tumor's real-time ability to perform homologous recombination repair [6].
 - **HOXA9 promoter methylation**: An epigenetic marker under investigation [6]. These biomarkers require large-scale clinical validation before routine clinical use.
- **How does the mechanism of action inform biomarker selection?** Niraparib induces synthetic lethality in HRD tumor cells. It inhibits PARP, blocking single-strand break repair. During replication, this leads to double-strand breaks. In HRD cells, the backup repair pathway is also defective, causing catastrophic DNA damage and cell death [1] [3]. The following diagram illustrates this core mechanism.



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